molecular formula C13H21N5 B11745763 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11745763
M. Wt: 247.34 g/mol
InChI Key: GOUFQUBERDWJDE-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl, methyl, and isopropyl groups. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring can be further functionalized by introducing ethyl, methyl, and isopropyl groups through alkylation reactions using appropriate alkyl halides.

    Coupling reactions: The final step involves coupling the substituted pyrazole rings using reagents like formaldehyde or other coupling agents to form the desired compound.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.

    3,5-dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.

    4-bromo-1H-pyrazole: Studied for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-7-6-12(15-17)8-14-13-11(4)9-18(16-13)10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,14,16)

InChI Key

GOUFQUBERDWJDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

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